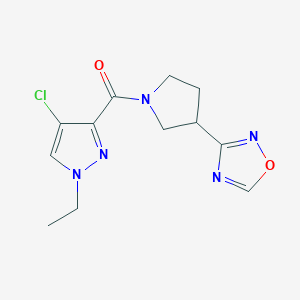

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone

Description

The compound “(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone” is a heterocyclic hybrid molecule combining a pyrrolidine-oxadiazole scaffold with a substituted pyrazole moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the 4-chloro-1-ethyl-pyrazole group may contribute to hydrophobic interactions or ligand-receptor binding .

Properties

IUPAC Name |

(4-chloro-1-ethylpyrazol-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5O2/c1-2-18-6-9(13)10(15-18)12(19)17-4-3-8(5-17)11-14-7-20-16-11/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXPMYNLXGCCRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)N2CCC(C2)C3=NOC=N3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The pyrrolidine ring can be introduced through nucleophilic substitution reactions involving pyrrolidine and suitable electrophiles . The final step involves the coupling of the oxadiazole and pyrrolidine intermediates with the 4-chloro-1-ethyl-1H-pyrazole moiety, often using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:

Substitution: The chloro group on the pyrazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts or bases to facilitate the reactions .

Major Products Formed

Major products formed from these reactions include oxadiazole N-oxides, reduced amine derivatives, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The oxadiazole and pyrazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazole-Oxadiazole Derivatives: Similar compounds often feature pyrazole linked to oxadiazole via spacers. For instance, analogues with unsubstituted pyrazole or varying oxadiazole positions (e.g., 1,3,4-oxadiazole) may exhibit altered bioactivity due to differences in electron distribution or steric hindrance.

Pyrrolidine-Based Heterocycles :

Pyrrolidine rings fused with oxadiazole are less common but have been studied for their conformational rigidity. Substitution at the pyrrolidine 3-position (as in this compound) may influence binding to biological targets like enzymes or receptors, though specific data are absent in the provided evidence.

Limitations of Available Evidence

and discuss general principles of bioactive compound design and insecticidal activity but lack structural or quantitative data for comparison. For instance, while emphasizes the importance of chemical composition in bioactivity , and notes factors like cuticle thickness in compound efficacy , neither provides molecular-level insights relevant to this compound.

Biological Activity

The compound (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of the Compound

The chemical structure of the compound includes an oxadiazole ring and a pyrrolidine moiety, which are known for their diverse biological activities. The presence of a pyrazole group further enhances its pharmacological profile.

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazoles , including those similar to our compound, exhibit significant anticancer properties. For instance:

- A study highlighted that various 1,2,4-oxadiazole derivatives demonstrated cytotoxic effects against several cancer cell lines such as HeLa (cervical), CaCo-2 (colon), and others. The mean IC50 values ranged significantly depending on the structural modifications .

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15.0 |

| CaCo-2 | 20.5 |

| 3T3-L1 | 25.0 |

These results suggest that modifications in the oxadiazole structure can lead to enhanced activity against specific cancer types.

Antibacterial and Antifungal Properties

The compound's potential as an antibacterial agent has been explored in various studies. Pyrrolidine derivatives have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

The effectiveness against these strains indicates that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been documented. Compounds with similar structures have been reported to inhibit various inflammatory pathways, which may be relevant for conditions such as arthritis and other inflammatory diseases .

The biological activity of This compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like Histone Deacetylases (HDAC) and Carbonic Anhydrases (CA) , which play critical roles in cancer progression and inflammation .

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors involved in disease pathways, potentially modulating responses in metabolic and inflammatory diseases .

Case Studies

Several studies have investigated the biological effects of related compounds:

- A study on novel oxadiazole derivatives demonstrated significant anticancer activity through apoptosis induction in cancer cell lines .

- Another research article evaluated the antibacterial efficacy of pyrrolidine derivatives and found that structural modifications significantly impacted their bioactivity against pathogenic bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.